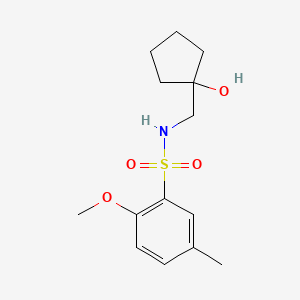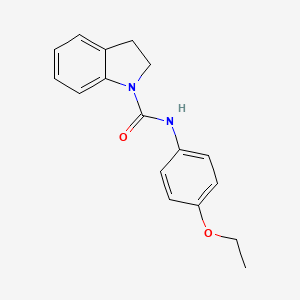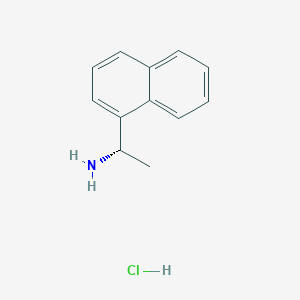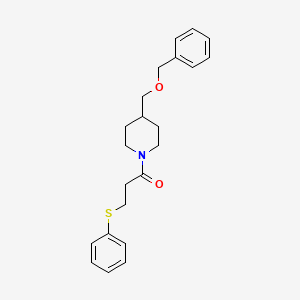
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide, also known as HOCPCA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HOCPCA is a selective agonist of the GPR35 receptor, which is a G protein-coupled receptor that has been linked to various physiological processes such as inflammation, immune response, and pain perception. In
Mecanismo De Acción
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide acts as a selective agonist of the GPR35 receptor, which is predominantly expressed in immune cells, neurons, and the gastrointestinal tract. Upon binding to GPR35, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide activates downstream signaling pathways such as the Gαi/o protein-mediated inhibition of adenylyl cyclase and the activation of ERK1/2 and p38 MAPK. These signaling pathways are involved in various physiological processes such as inflammation, immune response, and pain perception.
Biochemical and Physiological Effects:
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and analgesic effects, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for the GPR35 receptor, which allows for more specific and targeted studies. However, one limitation of using N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis method of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide is relatively complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide. One area of interest is its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results in inhibiting the growth and proliferation of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another area of interest is the role of GPR35 in various physiological processes such as immune response and pain perception. Further studies on the downstream signaling pathways of GPR35 and its interactions with other receptors may provide insights into its potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide may facilitate its use in future studies.
Métodos De Síntesis
The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with cyclopentanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to obtain N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as inflammation, pain, and cancer. In a study published in the Journal of Medicinal Chemistry, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide was found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in human macrophages. Another study published in the European Journal of Pharmacology showed that N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has analgesic effects by reducing pain sensitivity in mice.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-5-6-12(19-2)13(9-11)20(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZIZBBWUKYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849823.png)
![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)

![6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide](/img/structure/B2849829.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2849833.png)



![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849838.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2849839.png)
![Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2849840.png)